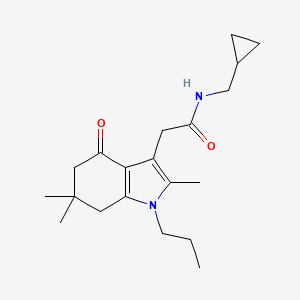
N-(4-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(2-ethoxyphenyl)ethanediamide, commonly known as CE-326597, is a chemical compound that has gathered significant attention in the scientific community due to its potential pharmacological properties. CE-326597 belongs to the class of N-acylphenylalanines and has been studied for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The exact mechanism of action of CE-326597 is not fully understood. However, studies have shown that it acts as an agonist of the G protein-coupled receptor 40 (GPR40). GPR40 is a receptor that is involved in glucose homeostasis and insulin secretion. CE-326597 has been shown to increase insulin secretion in pancreatic beta cells, which may explain its potential therapeutic effects in diabetes.
Biochemical and physiological effects:
CE-326597 has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic beta cells, reduce inflammation, and inhibit the growth of cancer cells. CE-326597 has also been shown to have analgesic effects in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
CE-326597 has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has also been shown to have low toxicity in animal models. However, CE-326597 has some limitations for lab experiments. It is not very stable in aqueous solutions, and it has low solubility in water, which may limit its use in certain experiments.
Future Directions
CE-326597 has shown promising results in various preclinical studies, and there is potential for its use as a therapeutic agent in various diseases. Future research should focus on optimizing the synthesis of CE-326597 to obtain higher yields and purity. Further studies are needed to fully understand the mechanism of action of CE-326597 and its potential therapeutic effects in various diseases. Additionally, the development of more stable and soluble analogs of CE-326597 may improve its potential as a therapeutic agent.
Synthesis Methods
The synthesis of CE-326597 involves the reaction of 4-chlorobenzylamine with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylenediamine to yield CE-326597. The synthesis of CE-326597 has been optimized by various researchers to obtain high yields and purity.
Scientific Research Applications
CE-326597 has been studied for its potential therapeutic effects in various diseases such as neuropathic pain, inflammation, and cancer. Studies have shown that CE-326597 has analgesic effects in animal models of neuropathic pain. It has also been shown to reduce inflammation in animal models of arthritis. CE-326597 has been studied for its potential anti-cancer effects as it inhibits the growth of cancer cells in vitro.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-23-15-6-4-3-5-14(15)20-17(22)16(21)19-11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRQYRYRPFUFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)
![2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5151132.png)

![propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)

![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)
![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)

![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151185.png)

![N-(3-ethoxypropyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5151199.png)